molecular formula C22H22N4O B214086 2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Katalognummer: B214086
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: WDIXXOMXGWLXTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a diphenylacetyl group attached to a piperazine ring, which is further connected to a pyrimidine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.

    Formation of N-Diphenylacetylpiperazine: Diphenylacetyl chloride is then reacted with piperazine to form N-diphenylacetylpiperazine.

    Formation of this compound: Finally, N-diphenylacetylpiperazine is reacted with 2-chloropyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is unique due to its specific combination of the diphenylacetyl group, piperazine ring, and pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C22H22N4O

Molekulargewicht

358.4 g/mol

IUPAC-Name

2,2-diphenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H22N4O/c27-21(25-14-16-26(17-15-25)22-23-12-7-13-24-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20H,14-17H2

InChI-Schlüssel

WDIXXOMXGWLXTG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.